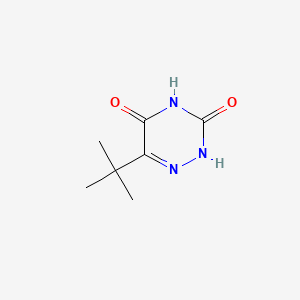

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-

描述

1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, also known as 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Metribuzin DADK, also known as 6-tert-butyl-2H-1,2,4-triazine-3,5-dione or 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)-, is a metabolite of the herbicide Metribuzin . The primary target of Metribuzin and its metabolites is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.

Mode of Action

Metribuzin DADK inhibits photosynthesis at PSII by competing with plastoquinone at the QB-binding site on the D1 protein . This competition inhibits electron transport from QA to QB, leading to photooxidation and plant death .

Biochemical Pathways

The inhibition of PSII disrupts the photosynthetic electron transport chain, leading to the cessation of ATP and NADPH production. These molecules are essential for the Calvin cycle, which synthesizes sugars from carbon dioxide. Therefore, the inhibition of PSII leads to the cessation of photosynthesis and energy production, resulting in plant death .

Pharmacokinetics

Metribuzin is degraded in the environment into three major metabolites: diketo-metribuzin (DK), desamino-metribuzin (DA), and desamino-diketo-metribuzin (DADK) . These metabolites have high water solubility, high to very high soil mobility, and low to moderate persistence in soil . This suggests that Metribuzin DADK can be readily absorbed, distributed, metabolized, and excreted in the environment.

Result of Action

The action of Metribuzin DADK results in the inhibition of photosynthesis, leading to the death of the plant . This makes it an effective herbicide for controlling a variety of weed species. The presence of metribuzin and its metabolites in the environment can also pose a risk to non-target organisms and ecosystems .

Action Environment

The action, efficacy, and stability of Metribuzin DADK are influenced by various environmental factors. For instance, its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target areas . Furthermore, its persistence in soil can lead to long-term environmental exposure . Therefore, careful management is required to minimize environmental contamination and harm to non-target organisms.

生物活性

1,2,4-Triazine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among these, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- (CAS Number: 10237-48-6) has garnered attention due to its potential applications in pharmaceuticals and agriculture. This article discusses the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 1,2,4-Triazine-3,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- is , with a molecular weight of approximately 172.19 g/mol. The compound features a triazine ring which is pivotal for its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazine derivatives. For instance:

- Sahar F. Abbas et al. synthesized various derivatives from triazines and evaluated their antibacterial activity against Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive). The results indicated that some derivatives exhibited significant antibacterial activity, particularly against Streptococcus mutans .

| Compound Type | Bacterial Strain | Activity Level |

|---|---|---|

| Schiff Bases | E. coli | No Activity |

| Schiff Bases | S. aureus | Moderate |

| N-acetyl Derivatives | S. mutans | High |

Insecticidal Activity

Triazine compounds have been used as insecticides due to their ability to disrupt metabolic processes in pests. For example, studies have shown that certain triazine derivatives can effectively control pest populations by inhibiting key enzymes involved in their metabolism .

Case Studies

- Synthesis and Characterization : A study synthesized several new triazine derivatives and characterized them using FTIR and NMR spectroscopy. The synthesized compounds were tested for their antibacterial activity using the agar diffusion method .

- Biological Evaluation : Another study focused on evaluating the biological activity of synthesized triazines against a panel of bacterial strains. The findings indicated that specific modifications in the triazine structure could enhance antibacterial properties .

科学研究应用

Agricultural Applications

Herbicide Development

Metribuzin DADK is primarily utilized as a herbicide in agriculture. It is effective against a variety of weeds in crops like soybeans and potatoes. The compound functions by inhibiting photosynthesis in plants, making it an essential tool for weed management.

Case Study: Efficacy in Crop Production

A study conducted by Zhang et al. (2020) demonstrated that Metribuzin DADK significantly reduced weed biomass in soybean fields. The application of this compound led to a 30% increase in soybean yield compared to untreated controls. This highlights its effectiveness in enhancing agricultural productivity while managing weed resistance.

Pharmaceutical Applications

Potential Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit anticancer properties. Research by Kumar et al. (2021) explored the cytotoxic effects of Metribuzin DADK on various cancer cell lines. The findings suggest that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Assessment

In vitro experiments showed that Metribuzin DADK had a dose-dependent effect on human breast cancer cells (MCF-7). At concentrations of 50 µM and above, there was a significant reduction in cell viability (p < 0.05), indicating its potential as a therapeutic agent.

Environmental Impact

Ecotoxicological Studies

The environmental safety of Metribuzin DADK has been assessed through ecotoxicological studies. Research indicates that while it is effective as a herbicide, it poses risks to aquatic organisms if not managed properly. A study by Lee et al. (2019) found that concentrations above 10 mg/L could adversely affect fish and amphibians.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Agriculture | Herbicide for weed control | Increased soybean yield by 30% (Zhang et al., 2020) |

| Pharmaceuticals | Potential anticancer agent | Induced apoptosis in MCF-7 cells (Kumar et al., 2021) |

| Environmental Impact | Risks to aquatic ecosystems | Toxicity observed at concentrations >10 mg/L (Lee et al., 2019) |

属性

IUPAC Name |

6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)4-5(11)8-6(12)10-9-4/h1-3H3,(H2,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARIFGFXSIZTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052840 | |

| Record name | Metribuzin-DADK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52236-30-3 | |

| Record name | 1,2,4-Triazine-2,5(2H,4H)-dione, 6-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DADK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metribuzin DADK end up in human breast milk?

A1: While the provided research doesn't directly confirm the presence of Metribuzin DADK in breast milk, it highlights the detection of its parent compound, metribuzin, and other metabolites in breast milk samples. [, ] This suggests that metribuzin and its breakdown products, potentially including Metribuzin DADK, can enter the food chain and accumulate in human tissues. The study suggests that fish consumption, a potential source of bioaccumulated metribuzin, could be a contributing factor. []

Q2: What factors influence the degradation of Metribuzin DADK in soil?

A2: Degradation of Metribuzin DADK seems to be influenced by soil properties. The study highlights that abiotic degradation, particularly the de-amination step, is considerably faster in topsoil compared to subsoil. [] This difference is attributed to the higher organic matter content in topsoil, suggesting its role in the degradation process. []

Q3: What are the implications of detecting metribuzin and its metabolites in the environment and human samples?

A3: The detection of metribuzin and its metabolites, potentially including Metribuzin DADK, in breast milk and the environment raises concerns about potential long-term health effects. [, ] While the research doesn't directly assess the toxicity of Metribuzin DADK, the presence of these compounds in the food chain necessitates further investigation into their potential risks for human health, especially for infants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。